2-Iodo-4-methylbenzaldehyde

Descripción general

Descripción

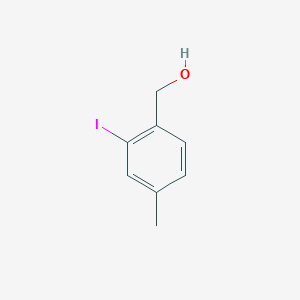

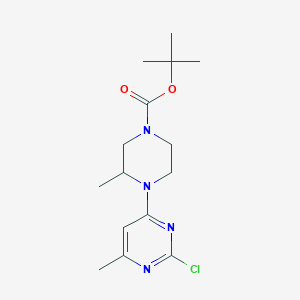

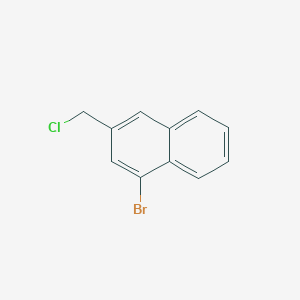

2-Iodo-4-methylbenzaldehyde is a chemical compound with the IUPAC name 2-iodo-4-methylbenzaldehyde . It has a molecular weight of 246.05 and is typically in solid form .

Molecular Structure Analysis

The InChI code for 2-Iodo-4-methylbenzaldehyde is1S/C8H7IO/c1-6-2-3-7 (5-10)8 (9)4-6/h2-5H,1H3 . This code provides a standardized way to represent the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Iodo-4-methylbenzaldehyde is a solid at room temperature . It has a molecular weight of 246.05 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Application in Cascade Reactions

2-Iodo-4-methylbenzaldehyde, as a variant of methylbenzaldehydes, finds application in cascade reactions. For example, 2- and 4-methylbenzaldehyde are products of sequential aldol condensations and dehydrocyclization during ethanol upgrading reactions on hydroxyapatite catalysts. These compounds serve as useful precursors for chemicals like phthalic anhydride and terephthalic acid, with selectivities exceeding 30% due to rapid cyclization reactions and steric protection (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).

Role in Synthesis of Derivatives

In the context of organic synthesis, 2-Iodo-4-methylbenzaldehyde can be implicated in the synthesis of benzaldehyde derivatives. An example is the straightforward and efficient synthesis of 2-benzylbenzaldehyde derivatives from 2-methylbenzaldehyde and iodobenzene, where acetohydrazone acts as a transient directing group for C(sp(3))-H activation (Fei Ma, Min Lei, Lihong Hu, 2016).

Catalytic Oxidation Applications

The compound plays a role in the catalytic oxidation of benzylic alcohols to the corresponding aldehydes. For instance, water-soluble 2N2O–Cu(II) complexes have been used for the oxidation of benzylic alcohols to aldehydes like 4-methylbenzaldehyde in water at room temperature, with high yields of up to 94% (Jiang-Ping Wu, Yan Liu, Xiaowei Ma, Ping Liu, Chengzhi Gu, B. Dai, 2016).

Application in Arylation Reactions

2-Iodo-4-methylbenzaldehyde can also be used in arylation reactions. For example, a selective palladium-catalyzed ortho-bromination of benzaldehydes, with O-Methyloxime serving as a directing group, allows for the synthesis of substituted 2-bromobenzaldehydes with good overall yields (E. Dubost, C. Fossey, T. Cailly, S. Rault, F. Fabis, 2011).

Use in Photoreactive Ligations

The compound can also be implicated in the photochemical conversion of methylbenzaldehydes to reactive intermediates. A study on the wavelength-dependent conversion of photoinduced ligation reactions involving o-methylbenzaldehydes highlights their potential in photoreactive applications (J. Menzel, Benjamin B. Noble, A. Lauer, M. Coote, J. Blinco, C. Barner‐Kowollik, 2017).

Propiedades

IUPAC Name |

2-iodo-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCOIEKPCNEVDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4-methylbenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B3227986.png)

![3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B3228045.png)